molecular formula C13H18O B3376001 2-Methyl-1-(4-propylphenyl)propan-1-one CAS No. 116706-95-7

2-Methyl-1-(4-propylphenyl)propan-1-one

Cat. No.: B3376001
CAS No.: 116706-95-7
M. Wt: 190.28 g/mol
InChI Key: JPYAWFPFHVJXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-propylphenyl)propan-1-one is an organic compound with the molecular formula C({13})H({18})O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a 4-propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-propylphenyl)propan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The general reaction scheme is as follows:

    Starting Materials: 4-propylbenzene (4-propyltoluene) and acetyl chloride.

    Catalyst: Aluminum chloride (AlCl(_{3})).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 4-propylbenzene to form the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO({3})). These reactions can convert the ketone to a carboxylic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reagents such as sodium borohydride (NaBH({4})), resulting in the formation of the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration using nitric acid (HNO({2})SO(_{4})) can introduce a nitro group onto the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_{4})), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH(_{4})), methanol or ethanol as solvent.

    Substitution: Nitric acid (HNO({2})SO(_{4})).

Major Products

    Oxidation: 2-Methyl-1-(4-propylphenyl)propanoic acid.

    Reduction: 2-Methyl-1-(4-propylphenyl)propan-1-ol.

    Substitution: 2-Methyl-1-(4-nitropropylphenyl)propan-1-one.

Scientific Research Applications

2-Methyl-1-(4-propylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones. It serves as a model substrate for understanding enzyme specificity and mechanism.

    Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the manufacture of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-propylphenyl)propan-1-one depends on its application. In chemical reactions, the carbonyl group is the primary site of reactivity. For example, in reduction reactions, the carbonyl carbon is attacked by nucleophiles, leading to the formation of an alcohol.

In biological systems, if the compound interacts with enzymes, it may act as a substrate or inhibitor. The carbonyl group can form hydrogen bonds with active site residues, influencing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a propyl group.

    2-Methyl-1-(4-ethylphenyl)propan-1-one: Similar structure but with an ethyl group instead of a propyl group.

    2-Methyl-1-(4-isopropylphenyl)propan-1-one: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

2-Methyl-1-(4-propylphenyl)propan-1-one is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it distinct from its methyl, ethyl, and isopropyl analogs, providing different applications and reactivity profiles.

Properties

IUPAC Name

2-methyl-1-(4-propylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYAWFPFHVJXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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